REACTION_SMILES
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[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:18][C:19]([CH3:20])([O-:21])[CH3:22].[K+:23].[OH2:35].[OH:1][C:2]1([C:13]([CH2:14][OH:15])([CH3:16])[CH3:17])[CH2:3][N:4]([C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:5]1.[c:24]1([CH3:25])[cH:26][cH:27][c:28]([S:29]([Cl:30])(=[O:31])=[O:32])[cH:33][cH:34]1>>[C:2]12([CH2:3][N:4]([C:6](=[O:7])[O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[CH2:5]1)[C:13]([CH3:16])([CH3:17])[CH2:14][O:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(O)(C(C)(C)CO)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC2(C1)OCC2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |